1,1-Diacétylcyclopropane

Vue d'ensemble

Description

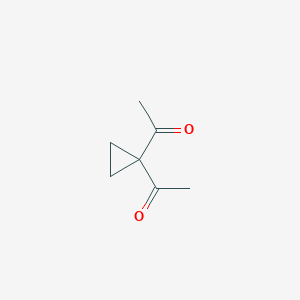

1,1-Diacetylcyclopropane is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.15 g/mol . The IUPAC name for this compound is 1,1’- (cyclopropane-1,1-diyl)bis (ethan-1-one) .

Synthesis Analysis

The synthesis of 1,1-Diacetylcyclopropane involves the alkylation of acetyacetone with 1,2-dibromoethane, using potassium fluoride coated alumina as a strong base under solid-liquid phase transfer catalysis .Molecular Structure Analysis

The InChI code for 1,1-Diacetylcyclopropane is 1S/C7H10O2/c1-5(8)7(3-4-7)6(2)9/h3-4H2,1-2H3 . The canonical SMILES structure is CC(=O)C1(CC1)C(=O)C .Chemical Reactions Analysis

1,1-Diacetylcyclopropane undergoes conversion to 2-methyl-3-acetylfuran and 3-ethylpentane-2,4-dione in the vapor phase over 5% Pd/C modified by DMSO . It also reacts with 3-amino-1,2,4-triazole as a new method for the synthesis of 6-functionally substituted 1,2,4-triazolo [1,5-a]pyrimidines .Physical and Chemical Properties Analysis

1,1-Diacetylcyclopropane is a pale-yellow to yellow-brown liquid at room temperature . It has a topological polar surface area of 34.1 Ų and a complexity of 150 .Applications De Recherche Scientifique

Synthèse des sesquiterpènes seco-illudoïdes

1,1-Diacétylcyclopropane: est utilisé dans la synthèse de composés organiques complexes comme les sesquiterpènes seco-illudoïdes. Ces composés ont des applications potentielles dans les produits pharmaceutiques en raison de leurs propriétés bioactives .

Catalyseurs à atome unique

Le composé sert de précurseur dans la préparation des catalyseurs à atome unique. Ces catalyseurs sont très recherchés pour leur forte activité et leur haute sélectivité dans diverses réactions catalytiques, notamment les réactions électrochimiques et photocatalytiques .

Safety and Hazards

Propriétés

IUPAC Name |

1-(1-acetylcyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5(8)7(3-4-7)6(2)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLELEQGKTUGEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297501 | |

| Record name | 1,1-DIACETYLCYCLOPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-70-5 | |

| Record name | 695-70-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-DIACETYLCYCLOPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

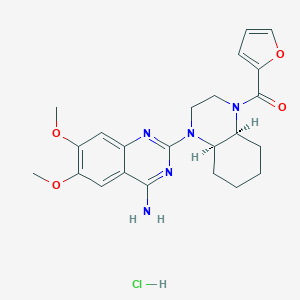

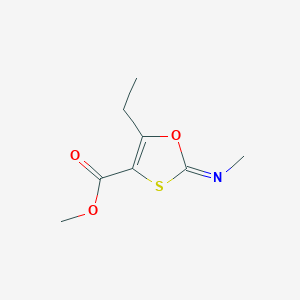

Q1: What is the structure and molecular formula of 1,1-diacetylcyclopropane?

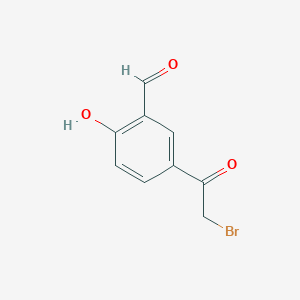

A1: 1,1-Diacetylcyclopropane has the molecular formula C₇H₁₀O₂ and the following structure:

Q2: How is 1,1-diacetylcyclopropane typically synthesized?

A2: A common synthetic route involves the alkylation of acetylacetone with 1,2-dibromoethane using a strong base, often potassium fluoride coated alumina, under solid-liquid phase transfer catalysis. [] The addition of a phase transfer catalyst significantly improves the yield of 1,1-diacetylcyclopropane. []

Q3: What are the key reactive sites in 1,1-diacetylcyclopropane?

A3: The two acetyl groups provide electrophilic carbonyl centers, while the cyclopropane ring introduces ring strain, making it susceptible to ring-opening reactions. These features allow for diverse reactivity.

Q4: How can 1,1-diacetylcyclopropane be used in the synthesis of spirocyclic compounds?

A4: Dilithiated β-ketosulfones, α-cyanoacetone, and diethyl 2-oxopropylphosphonate react with 1,1-diacetylcyclopropane to form 1-hydroxyspiro[5.2]cyclooct-4-en-3-ones. [] These spirocyclic compounds can be further functionalized, for example, by conversion to phenols with remote halide functionality via reaction with tetrabutylammonium halides. []

Q5: What is the role of 1,1-diacetylcyclopropane in the synthesis of dibenzo[b,d]pyran-6-ones?

A5: 1,1-Diacetylcyclopropane participates in formal [3 + 3] cyclization reactions with 1,3-bis(silyl enol ethers). This reaction, alongside other steps like Suzuki cross-coupling and lactonization, offers a route to functionalized dibenzo[b,d]pyran-6-ones. []

Q6: Can 1,1-diacetylcyclopropane undergo ring-opening reactions?

A6: Yes, it can undergo ring-opening reactions under specific conditions. For example, in the presence of hydrazine and hydroxylamine derivatives, 1,1-diacetylcyclopropane undergoes ring-opening followed by cyclization to yield β-X-ethyl substituted pyrazoles and isoxazoles. [, ]

Q7: Are there any examples of unexpected reactions with 1,1-diacetylcyclopropane?

A7: Yes. When reacting the enolate anion of (CH3CO)2CHCH2CH2HgCl with diphenyl disulfide (Ph2S2), the expected cyclization to form 1,1-diacetylcyclopropane is inhibited. Instead, phenylthylation occurs at both carbon and mercury atoms. []

Q8: What happens when 1,1-diacetylcyclopropane is exposed to sodium amide?

A8: This reaction leads to the formation of a trioxaadamantane derivative. [] This highlights the potential for 1,1-diacetylcyclopropane to act as a precursor for more complex polycyclic structures.

Q9: Can 1,1-diacetylcyclopropane be used in the synthesis of natural products?

A9: Yes, it played a crucial role in the synthesis of hypacrone, a seco-illudoid sesquiterpene isolated from Hypolepis punctata Mett. The synthesis involved the condensation of a cyclopentenone with 1,1-diacetylcyclopropane, confirming hypacrone's unique structure. []

Q10: How does the presence of a chlorine atom at the 4-position of 1,3-bis(trimethylsilyloxy)buta-1,3-dienes influence their reactivity with 1,1-diacetylcyclopropane?

A10: The presence of the chlorine atom allows for the synthesis of 3-chlorosalicylates through a one-pot cyclization reaction with 1,1-diacetylcyclopropane. [] This reaction highlights the potential for regioselective functionalization using substituted dienes.

Q11: Can 1,1-diacetylcyclopropane be used to introduce alkyl and chloroalkyl substituents into aromatic systems?

A11: Yes, TiCl4-mediated [3+3] cyclization of 4-alkyl- and 4-chloroalkyl-1,3-bis(trimethylsilyloxy)buta-1,3-dienes with 1,1-diacetylcyclopropane provides access to 3-alkyl- and 3-chloroalkyl-2-hydroxybenzoates, respectively. This methodology allows for the incorporation of both alkyl and haloalkyl groups into aromatic structures. []

Q12: Has the thermal isomerization of 1,1-diacetylcyclopropane been investigated?

A13: Yes, but the provided abstract does not provide specific details regarding the products or conditions of this thermal isomerization. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B115014.png)